![molecular formula C7H14NNaO2S4 B14695930 Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate CAS No. 33286-57-6](/img/structure/B14695930.png)
Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is an organosulfur compound with a complex structure that includes both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a solvent like acetonitrile and a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate may involve large-scale oxidative coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfonamides.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and N-chlorosuccinimide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Amines and thiols are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, sulfonamides, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toldimfos Sodium: A sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, used in veterinary medicine.
Dimethyl Sulfone (DMSO2): An organosulfur compound with similar sulfonyl functional groups, used as a dietary supplement and solvent.
Uniqueness
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is unique due to its specific structure that includes both sulfur and nitrogen atoms, allowing it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
33286-57-6 |
|---|---|
Molekularformel |
C7H14NNaO2S4 |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
sodium;4-(dimethylcarbamothioyldisulfanyl)butane-1-sulfinate |
InChI |
InChI=1S/C7H15NO2S4.Na/c1-8(2)7(11)13-12-5-3-4-6-14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
ZYCNAFJFDRRSQH-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=S)SSCCCCS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)
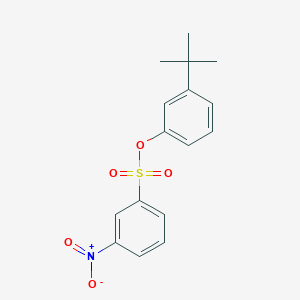
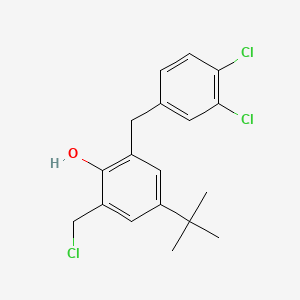

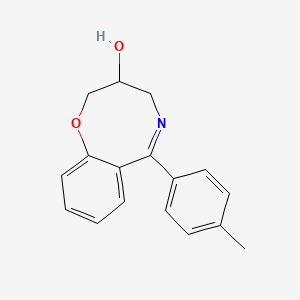
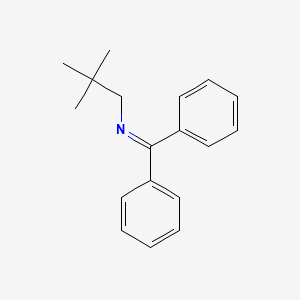

![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)

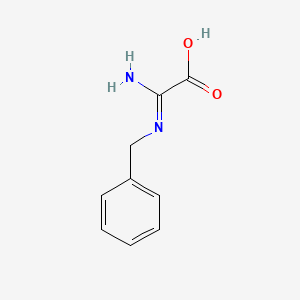
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
